molecular formula C15H12N2O B12907103 4-(2-Methoxyphenyl)cinnoline CAS No. 90142-04-4

4-(2-Methoxyphenyl)cinnoline

Katalognummer: B12907103
CAS-Nummer: 90142-04-4
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: BKWFCQWTCLGWOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methoxyphenyl)cinnoline is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are bicyclic structures containing a benzene ring fused with a pyridazine ring. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties . The presence of a methoxy group at the 2-position of the phenyl ring in this compound adds to its unique chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 4-(2-Methoxyphenyl)cinnoline can be achieved through various methods. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methoxyphenylhydrazine with cinnamic acid derivatives can lead to the formation of this compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Analyse Chemischer Reaktionen

4-(2-Methoxyphenyl)cinnoline undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

4-(2-Methoxyphenyl)cinnoline has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer and antimicrobial treatments.

    Industry: It is utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-(2-Methoxyphenyl)cinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-(2-Methoxyphenyl)cinnoline can be compared with other similar compounds such as quinoline, isoquinoline, and phthalazine. These compounds share a similar bicyclic structure but differ in the position and nature of the substituents. The presence of the methoxy group in this compound distinguishes it from other cinnoline derivatives and contributes to its unique chemical and biological properties .

Similar compounds include:

Eigenschaften

CAS-Nummer

90142-04-4

Molekularformel

C15H12N2O

Molekulargewicht

236.27 g/mol

IUPAC-Name

4-(2-methoxyphenyl)cinnoline

InChI

InChI=1S/C15H12N2O/c1-18-15-9-5-3-7-12(15)13-10-16-17-14-8-4-2-6-11(13)14/h2-10H,1H3

InChI-Schlüssel

BKWFCQWTCLGWOB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C2=CN=NC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.